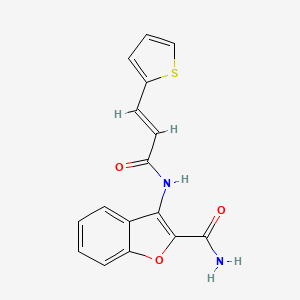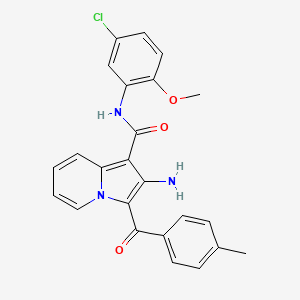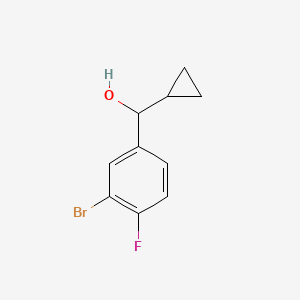
(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol” is a chemical compound with the molecular formula C10H10BrFO . It has a molecular weight of 245.09 and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through a methanol linkage .科学的研究の応用
Given the absence of direct information on "(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol" and to adhere to the user's requirements for scientific research relevance, I'll provide a generalized overview based on the available research on methanol and its applications, excluding aspects related to drug use, dosage, and side effects, as well as avoiding abbreviations or acronyms for chemical names:
Methanol as a Resource
Methanotrophs and Methanol : Methanotrophs are bacteria capable of converting methane to methanol as their carbon source, demonstrating the biotechnological potential of methane as a sustainable resource. Applications include the production of single-cell protein, biopolymers, and other valuable chemicals, highlighting the role of methanol in biotechnological innovations (Strong, Xie, & Clarke, 2015).
Methanol in Energy and Fuel Cells
Hydrogen Production : Research into methanol's role in hydrogen production has shown that it can be converted to high-purity hydrogen, a critical component for fuel cells. This emphasizes methanol's importance in developing sustainable energy solutions (García, Arriola, Chen, & de Luna, 2021).
Catalysis and Chemical Synthesis
Catalyst Development : Methanol's use in catalysis, particularly in the synthesis of chemicals and fuels, underscores its significance in chemical engineering and materials science. Advances in catalyst design have improved the efficiency of methanol-related processes, offering pathways to more sustainable chemical synthesis (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Environmental Applications
Methanol for Environmental Remediation : Methanol is also explored for environmental applications, such as in the treatment of wastewater and as a reagent in reducing pollutants, further illustrating its versatility and importance in addressing environmental challenges (Cohen, Volpe, & Abruña, 2007).
特性
IUPAC Name |
(3-bromo-4-fluorophenyl)-cyclopropylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWMXVFJBXCWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
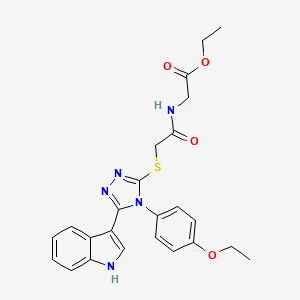

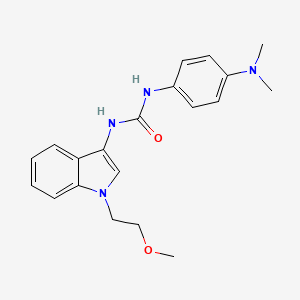


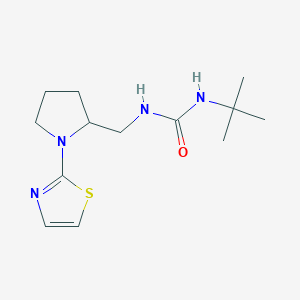
![4-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609014.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2609015.png)
![Tert-butyl 4-[[(3-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2609018.png)
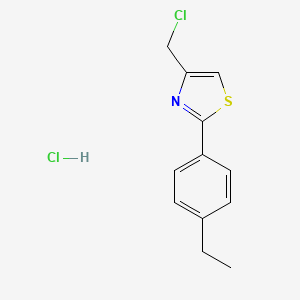
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2609020.png)
![N-[cyano(3,4-dichlorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2609021.png)
